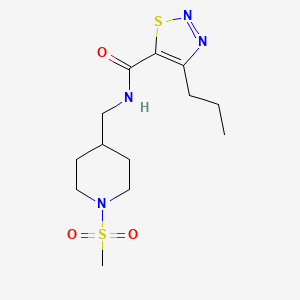

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S2/c1-3-4-11-12(21-16-15-11)13(18)14-9-10-5-7-17(8-6-10)22(2,19)20/h10H,3-9H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNMSWGGSZRVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and thiadiazole intermediates. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The thiadiazole ring is often formed through the reaction of thiosemicarbazide with appropriate aldehydes or ketones, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolic studies.

Mechanistic Insight :

-

The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to tetrahedral intermediate formation.

-

Methylsulfonyl groups on piperidine stabilize intermediates through electron-withdrawing effects .

Reactivity of the 1,2,3-Thiadiazole Ring

The thiadiazole core participates in electrophilic substitution and ring-opening reactions, influenced by substituents:

| Reaction Type | Conditions | Outcome | References |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at C-4 (minor) or C-5 (major) | |

| Ring-Opening | H₂ (Pd/C, EtOH, Δ) | Thiadiazole → Thiol intermediate + NH₃ |

Key Findings :

-

Nitration selectively targets the electron-deficient C-5 position due to the propyl group’s inductive effects .

-

Hydrogenation cleaves the N–S bond, yielding a thiol intermediate, which may dimerize or react further .

Methylsulfonyl-Piperidine Modifications

The methylsulfonyl group on piperidine exhibits stability under standard conditions but undergoes substitution in strong nucleophilic environments:

Structural Impact :

-

The sulfonyl group enhances piperidine’s rigidity, reducing conformational flexibility and altering steric accessibility .

Synthetic Pathway and Byproduct Analysis

The compound is synthesized via a multi-step sequence involving:

-

Thiadiazole Formation : Cyclocondensation of thiosemicarbazides with propionyl chloride .

-

Piperidine Functionalization : Sulfonation using methanesulfonyl chloride in the presence of MgCl₂ .

-

Amide Coupling : EDC/HOBt-mediated reaction between the thiadiazole carboxylic acid and piperidine-methylamine .

Critical Byproducts :

-

Desulfonation : Occurs during prolonged heating, yielding non-sulfonated piperidine analogs.

-

Thiadiazole Degradation : Observed under high-temperature reflux (>100°C) in polar aprotic solvents .

Stability Under Physiological Conditions

In vitro studies suggest moderate stability in plasma (t₁/₂ = 4.2 hrs), with primary degradation pathways:

-

Enzymatic Hydrolysis : Carboxamide cleavage by esterases/amidases .

-

Oxidative Metabolism : CYP450-mediated oxidation of the propyl chain .

Comparative Reactivity Table

| Functional Group | Reaction Susceptibility | Key Influencing Factors |

|---|---|---|

| Carboxamide | Hydrolysis (acid/base) | pH, temperature, steric hindrance |

| 1,2,3-Thiadiazole | Electrophilic substitution | Substituent electronic effects (e.g., –C₃H₇) |

| Methylsulfonyl | Nucleophilic substitution | Solvent polarity, leaving group ability |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of the thiadiazole moiety, which is known for its biological activity. Research indicates that derivatives of thiadiazoles can exhibit significant antibacterial and antifungal activities. In particular, compounds containing sulfonamide groups have been shown to enhance antimicrobial efficacy against various bacterial strains .

2. Cancer Therapeutics

There is a growing interest in the application of thiadiazole derivatives in oncology. Compounds similar to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of piperidine and sulfonamide functionalities may enhance the selectivity and potency of these compounds against specific cancer types .

3. Neurological Applications

The piperidine ring in the compound suggests potential applications in treating neurological disorders. Piperidine derivatives have been explored for their effects on neurotransmitter systems and neuroprotection. Studies have shown that modifications to piperidine structures can lead to improved efficacy in treating conditions such as depression and anxiety .

Case Studies

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in the 1,2,3-Thiadiazole Family

Compound A : 4-Methyl-N’-(3-alkyl-2r,6cdiarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides

- Key Features :

- Replaces the carboxamide group with a carbohydrazide.

- Incorporates diarylpiperidinylidene and alkyl substituents.

- Activities : Exhibits antioxidant (IC₅₀: 12–18 µM), antitumor (IC₅₀: 8–14 µM against MCF-7 cells), and antimicrobial effects (MIC: 4–16 µg/mL against S. aureus) .

- Comparison : The carboxamide in the target compound may improve metabolic stability compared to carbohydrazides, which are prone to hydrolysis. The absence of aryl groups in the target compound could reduce cytotoxicity but may limit broad-spectrum activity.

Piperidine-Containing Analogues

Compound B : N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide (2’-Fluoro ortho-fluorofentanyl)

- Key Features :

- Piperidine substituted with fluorophenethyl and fluorophenyl groups.

- Propionamide linkage.

- Comparison: The target compound’s methylsulfonyl and thiadiazole groups likely prevent opioid receptor engagement, directing its activity toward non-opioid pathways (e.g., antimicrobial or kinase inhibition).

Sulfonyl-Modified Piperidine Derivatives

Compound C : N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide (4’-Methyl acetyl fentanyl)

- Key Features :

- Piperidine with 4-methylphenethyl and phenylacetamide groups.

- Activities : Binds δ-opioid receptors (Ki: 5.2 nM) with moderate analgesic efficacy .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Thiadiazole Derivatives : The electron-withdrawing nature of the 1,2,3-thiadiazole ring enhances binding to enzymatic targets involved in oxidative stress (e.g., NADPH oxidase) or microbial cell wall synthesis . The target compound’s 4-propyl group may optimize hydrophobic interactions with these targets.

- Carboxamide vs. Carbohydrazide : The carboxamide group in the target compound likely improves stability in physiological conditions compared to carbohydrazides, which are susceptible to enzymatic cleavage .

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a thiadiazole ring, which is known for its diverse biological activities. Thiadiazoles have been shown to exhibit significant antitumor effects by targeting various cellular pathways. The incorporation of a piperidine moiety enhances its pharmacological profile by improving solubility and bioavailability.

Key Mechanisms:

- Inhibition of c-Met : Research indicates that thiadiazole derivatives can inhibit the c-Met signaling pathway, which is often dysregulated in cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase, further contributing to its antitumor activity .

- Apoptosis Induction : Mechanistic studies suggest that the compound promotes apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Inhibits c-Met; induces apoptosis | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | IC50 values ranging from 0.86 to 19.06 µM |

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of thiadiazole derivatives including this compound. The results demonstrated significant cytotoxicity against liver carcinoma cell lines (HEPG2) with an IC50 value indicating potent activity compared to doxorubicin .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiadiazole derivatives. The compound showed promising activity against various strains of bacteria, particularly Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the thiadiazole ring significantly influence the biological activity of these compounds. For instance:

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For example, THF is often used to improve solubility during coupling reactions , while HBTU and Et3N are effective for amide bond formation . Stepwise purification via silica gel chromatography is critical to isolate intermediates, as demonstrated in analogous piperidine-thiadiazole syntheses . Reaction monitoring with TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>13</sup>C) for structural confirmation , mass spectrometry (HRMS or ESI-MS) for molecular weight validation , and XRPD to assess crystallinity . Thermal stability should be evaluated via TGA/DSC to identify decomposition points . For thiadiazole-containing analogs, HPLC with UV detection at 254 nm is recommended for purity assessment .

Q. How should researchers handle stability and safety concerns during experimental work?

- Methodological Answer : Store the compound in anhydrous conditions at -20°C to prevent hydrolysis of the methylsulfonyl group . Use PPE (gloves, goggles) due to potential irritancy of thiadiazole derivatives, as noted in safety data for structurally similar N-phenyl-1,2,3-thiadiazole-4-carboxamide . Conduct stability studies under varying pH and temperature to identify degradation products .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiadiazole and piperidine moieties?

- Methodological Answer : Systematically vary substituents on the piperidine ring (e.g., replace methylsulfonyl with acetyl or carbamate groups) and the thiadiazole’s propyl chain (e.g., branching or fluorination) . Use molecular docking to predict binding affinity to target proteins (e.g., kinases or GPCRs), leveraging crystallographic data from related thiadiazole-carboxamides . Validate predictions with in vitro assays (e.g., IC50 measurements) .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer : Standardize assay protocols (e.g., buffer pH, cell lines) to minimize variability. For solubility-driven discrepancies, use co-solvents like DMSO ≤0.1% or formulate as salts (e.g., hydrochloride) . Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational approaches are recommended for predicting metabolic stability and off-target interactions?

- Methodological Answer : Employ DFT calculations to assess susceptibility of the methylsulfonyl group to enzymatic hydrolysis . Use pharmacophore modeling and ADMET predictors (e.g., SwissADME) to identify potential off-targets, guided by structural data from piperidine-thiadiazole analogs . Validate with microsomal stability assays and CYP450 inhibition screens .

Q. How should in vivo studies be designed to account for pharmacokinetic challenges specific to this compound?

- Methodological Answer : Prioritize salt forms (e.g., HCl or maleate) to enhance aqueous solubility for IV/PO administration . Use LC-MS/MS for plasma exposure quantification, with attention to the propyl-thiadiazole moiety’s ionization efficiency . For tissue distribution studies, employ radiolabeled analogs (e.g., <sup>14</sup>C-labeled at the piperidine methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.